molecular formula C27H48 B13822990 Cholestane-2,2,3,3,4,4-D6

Cholestane-2,2,3,3,4,4-D6

Cat. No.: B13822990
M. Wt: 378.7 g/mol
InChI Key: XIIAYQZJNBULGD-PTHKICKKSA-N
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Description

Cholestane-2,2,3,3,4,4-D6 is a deuterated derivative of cholestane, a saturated tetracyclic triterpene. This compound is characterized by the replacement of six hydrogen atoms with deuterium, a stable isotope of hydrogen. Cholestane itself is a significant biomarker in geological studies, often found in petroleum deposits and used to infer the presence of ancient animal life .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholestane-2,2,3,3,4,4-D6 typically involves the deuteration of cholestane. This process can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the cholestane molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors designed to handle high-pressure deuterium gas. The product is then purified using techniques such as chromatography to ensure high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Cholestane-2,2,3,3,4,4-D6 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction typically produces saturated hydrocarbons .

Scientific Research Applications

Cholestane-2,2,3,3,4,4-D6 has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cholestane-2,2,3,3,4,4-D6 involves its interaction with various molecular targets. In biological systems, it can integrate into cell membranes, affecting their fluidity and function. The deuterium atoms in the molecule can also influence reaction kinetics and pathways, providing insights into the behavior of sterols in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The isotopic labeling allows for precise tracking and analysis in mass spectrometry and other analytical techniques, making it a valuable tool in both academic and industrial settings .

Properties

Molecular Formula

C27H48

Molecular Weight

378.7 g/mol

IUPAC Name

(8R,9S,10S,13R,14S,17R)-2,2,3,3,4,4-hexadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene

InChI

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21?,22+,23-,24+,25+,26+,27-/m1/s1/i6D2,7D2,11D2

InChI Key

XIIAYQZJNBULGD-PTHKICKKSA-N

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2C(C1([2H])[2H])([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)[2H]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Origin of Product

United States

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